molecular formula C15H24N2 B8527704 1-[(4-Butylphenyl)methyl]piperazine CAS No. 89292-72-8

1-[(4-Butylphenyl)methyl]piperazine

Cat. No.: B8527704
CAS No.: 89292-72-8
M. Wt: 232.36 g/mol
InChI Key: MWYUBLMUYQPQSC-UHFFFAOYSA-N
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Description

1-[(4-Butylphenyl)methyl]piperazine is a piperazine derivative featuring a 4-butylphenyl group attached to the piperazine ring via a methyl linker. This structural motif is significant in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor-targeting agents. The compound has been synthesized through coupling reactions involving sulfonamide intermediates and piperazine derivatives, as exemplified by its role in mutant IDH1 (isocitrate dehydrogenase 1) inhibitor development . Its synthesis typically employs reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF), yielding analogs with submicromolar IC50 values against mutant IDH1-R132H .

Properties

CAS No.

89292-72-8

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-[(4-butylphenyl)methyl]piperazine

InChI

InChI=1S/C15H24N2/c1-2-3-4-14-5-7-15(8-6-14)13-17-11-9-16-10-12-17/h5-8,16H,2-4,9-13H2,1H3

InChI Key

MWYUBLMUYQPQSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CN2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance receptor binding (e.g., 5-HT1B/1C agonism in TFMPP ), while alkyl groups (e.g., butyl) improve enzyme inhibition (e.g., IDH1 targeting ).
  • Therapeutic Applications : Bulky benzhydryl or substituted phenyl groups (e.g., in buclizine and meclizine) correlate with antihistamine activity , whereas smaller substituents (e.g., methoxy) favor receptor modulation .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility pKa Values Reference ID
This compound N/A Lipophilic N/A
1-(4-Methoxyphenyl)piperazine 74.2–75.4 Soluble in EtOAc N/A
1-(2-Chlorophenyl)piperazine 91.4–92.1 Soluble in EtOAc N/A
1-(2-Hydroxyethyl)piperazine -48.6 (freeze point) Miscible with H2O pKa1: 3.73, pKa2: 7.98

Key Observations:

  • Solubility : Hydrophilic groups (e.g., hydroxyethyl in HEHPP) enhance water solubility , whereas aromatic substituents increase lipophilicity.
  • Thermodynamic Stability : Piperazines with electron-donating groups (e.g., methoxy) exhibit lower melting points compared to halogenated analogs .

Receptor Specificity and Pharmacological Effects

  • Serotonin Receptor Agonists: 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) reduce locomotor activity via 5-HT1B/1C receptors, with TFMPP showing higher potency than m-CPP . 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (a 5-HT2 agonist) increases sympathetic nerve discharge, contrasting with 5-HT1A agonists .
  • Enzyme Inhibitors :

    • The 4-butylphenyl-methyl group in this compound enhances mutant IDH1 inhibition compared to iodophenyl analogs (e.g., 1-(2-iodophenyl)piperazine) .

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